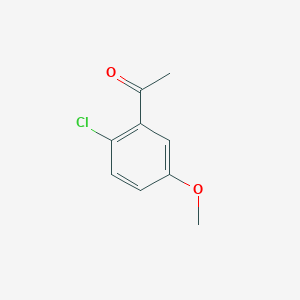

1-(2-Chloro-5-methoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORVKDABKDAROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286595 | |

| Record name | 1-(2-chloro-5-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77344-69-5 | |

| Record name | 1-(2-Chloro-5-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77344-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-methoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077344695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC46630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chloro-5-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Towards 1 2 Chloro 5 Methoxyphenyl Ethanone and Its Derivatives

Established Synthetic Pathways for Substituted Ethanones

Friedel-Crafts Acylation Approaches for Aryl Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. quora.comsigmaaldrich.com For the synthesis of 1-(2-chloro-5-methoxyphenyl)ethanone, a logical precursor is 4-chloroanisole.

The reaction proceeds via the formation of an acylium ion from the acetyl chloride and the Lewis acid catalyst, commonly aluminum chloride (AlCl₃). sigmaaldrich.comumich.edu This electrophile then attacks the electron-rich aromatic ring of 4-chloroanisole. The directing effects of the substituents on the ring play a crucial role in the regioselectivity of the acylation. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, ortho-, para-directing group. alexandonian.com In the case of 4-chloroanisole, the powerful activating effect of the methoxy group directs the incoming acyl group primarily to the positions ortho to it. One of these ortho positions is also meta to the chlorine atom, leading to the desired product, this compound.

A typical procedure involves the slow addition of acetyl chloride to a cooled suspension of aluminum chloride in a suitable solvent like dichloromethane (B109758), followed by the addition of 4-chloroanisole. umich.edutamu.edu The reaction is then typically stirred at room temperature before being quenched with ice and hydrochloric acid. umich.edu

| Starting Material | Reagents | Product | Key Considerations |

|---|---|---|---|

| 4-Chloroanisole | Acetyl chloride, Aluminum chloride (AlCl₃) | This compound | Regioselectivity is controlled by the directing effects of the methoxy and chloro groups. The strongly activating methoxy group directs acylation to the ortho position. |

Nucleophilic Substitution Reactions on Halogenated Aromatic Precursors

Nucleophilic aromatic substitution (SNAᵣ) provides an alternative route to substituted aryl ketones. This approach typically involves a highly electron-deficient aromatic ring and a strong nucleophile. For the synthesis of this compound, a plausible precursor could be a di-halogenated acetophenone (B1666503) where one of the halogens is more susceptible to nucleophilic attack.

For instance, starting with a compound like 1-(2,5-dichlorophenyl)ethanone, a selective nucleophilic substitution of one of the chlorine atoms with a methoxide (B1231860) source (e.g., sodium methoxide) could yield the desired product. The success of such a reaction depends on the relative activation of the two chlorine atoms. The presence of the electron-withdrawing acetyl group activates the ring towards nucleophilic attack, particularly at the ortho and para positions. libretexts.org In 1-(2,5-dichlorophenyl)ethanone, the chlorine at the 2-position is ortho to the acetyl group, while the chlorine at the 5-position is meta. Therefore, the chlorine at the 2-position would be more activated towards nucleophilic substitution. However, achieving high selectivity can be challenging, and mixtures of products may be obtained.

The reaction is typically carried out by heating the di-halogenated precursor with a solution of sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

| Starting Material | Reagent | Product | Key Considerations |

|---|---|---|---|

| 1-(2,5-Dichlorophenyl)ethanone | Sodium methoxide (NaOCH₃) | This compound | The acetyl group activates the ring for nucleophilic attack. Selectivity for substitution at the 2-position over the 5-position is a key challenge. |

Derivatization from Related Benzoic Acid or Salicylic Acid Derivatives

Another synthetic strategy involves the derivatization of a pre-functionalized aromatic ring, such as a benzoic acid derivative. In this case, 2-chloro-5-methoxybenzoic acid serves as a suitable starting material. This precursor already contains the desired chloro and methoxy substituents in the correct positions. The challenge then lies in the conversion of the carboxylic acid functionality into an acetyl group.

A common method to achieve this transformation is to first convert the benzoic acid into its more reactive acid chloride derivative. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-5-methoxybenzoyl chloride can then be reacted with an appropriate organometallic reagent to introduce the methyl group of the acetyl moiety. Gilman reagents, such as lithium dimethylcuprate ((CH₃)₂CuLi), are particularly effective for this purpose as they are known to convert acid chlorides to ketones without further addition to the ketone product. masterorganicchemistry.comyoutube.com

The synthesis of the starting material, 2-chloro-5-methoxybenzoic acid, can be achieved through the chlorination of 2-methoxybenzoic acid. google.com

| Starting Material | Reagents | Intermediate | Final Reagent | Product |

|---|---|---|---|---|

| 2-Chloro-5-methoxybenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Chloro-5-methoxybenzoyl chloride | Lithium dimethylcuprate ((CH₃)₂CuLi) | This compound |

Strategies for Introducing the Chloro and Methoxy Moieties on the Phenyl Ring

The introduction of the chloro and methoxy groups onto a pre-existing phenyl ethanone (B97240) ring can also be a viable synthetic route. The order of these introductions is critical to ensure the correct regiochemistry.

Starting with 3-hydroxyacetophenone, for example, chlorination can be achieved using a reagent like sulfuryl chloride (SO₂Cl₂). The hydroxyl group is an activating, ortho-, para-director. This would lead to chlorination at the positions ortho and para to the hydroxyl group. Subsequent methylation of the hydroxyl group to a methoxy group can be accomplished using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Alternatively, starting with 3-methoxyacetophenone, direct chlorination can be performed. The methoxy group is a strong ortho-, para-director, while the acetyl group is a meta-director. The strong directing effect of the methoxy group would favor chlorination at the ortho and para positions relative to it. This would lead to a mixture of isomers, including the desired this compound. Separation of these isomers would then be necessary.

Synthesis of Structurally Related Analogues and Isomers

Positional Isomerism in Halogenated Methoxyacetophenones

The synthesis of halogenated methoxyacetophenones can lead to various positional isomers depending on the starting materials and the reaction conditions. The relative positions of the chloro, methoxy, and acetyl groups significantly influence the physical and chemical properties of the resulting compounds.

For example, the Friedel-Crafts acylation of 2-chloroanisole (B146271) with acetyl chloride would be expected to yield a mixture of products, with the major product being 1-(3-chloro-4-methoxyphenyl)ethanone, due to the para-directing effect of the methoxy group being dominant. Similarly, the acylation of 3-chloroanisole (B146291) would likely produce a mixture of isomers, including 1-(4-chloro-3-methoxyphenyl)ethanone.

The synthesis of these isomers often follows similar methodologies to that of this compound, with the primary difference being the substitution pattern of the starting materials. A comparative analysis of the properties of these isomers is crucial for their identification and characterization.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight | Typical Synthetic Precursor |

|---|---|---|---|---|---|

| This compound |  | 77344-69-5 guidechem.com | C₉H₉ClO₂ guidechem.com | 184.62 g/mol guidechem.com | 4-Chloroanisole |

| 1-(4-Chloro-3-methoxyphenyl)ethanone |  | 73898-63-2 sigmaaldrich.com | C₉H₉ClO₂ | 184.62 g/mol sigmaaldrich.com | 3-Chloroanisole |

| 1-(3-Chloro-4-methoxyphenyl)ethanone |  | 37612-52-5 nist.gov | C₉H₉ClO₂ nist.gov | 184.62 g/mol nist.gov | 2-Chloroanisole |

Alpha-Halogenation of the Ethanone Moiety to Yield Substituted Alpha-Halo Ketones (e.g., Bromination to 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone)

The introduction of halogen atoms at the alpha-position of the ethanone moiety is a common and synthetically valuable transformation. mdpi.com These α-halo ketones are versatile intermediates in organic synthesis. mdpi.com The most direct method for this transformation is the reaction of the ketone with an electrophilic halogen source, such as bromine (Br₂) or chlorine (Cl₂), typically under acidic conditions. mdpi.comlibretexts.org

The acid-catalyzed halogenation proceeds through the formation of an enol intermediate, which is the rate-determining step of the reaction. libretexts.org The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. libretexts.org This indicates that the formation of the nucleophilic enol is the slow step, which then rapidly reacts with the electrophilic halogen. libretexts.org

For the synthesis of a dibrominated product such as 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone, a molar excess of the brominating agent would be required. The reaction is typically carried out in a suitable solvent like glacial acetic acid. mdpi.com The first bromination proceeds via the enol mechanism, and the presence of the electron-withdrawing bromine atom on the alpha-carbon facilitates the formation of the second enol, leading to the dibrominated product. wpmucdn.com

Reaction Scheme: Alpha-Bromination

Synthesis of Hydroxylated Analogues (e.g., 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone)

The synthesis of hydroxylated analogues introduces a key functional group that can be used for further derivatization. The preparation of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone can be approached by direct chlorination of the corresponding hydroxy ketone precursor, 1-(2-hydroxy-5-methoxyphenyl)ethanone. chemsynthesis.comresearchgate.net

A common method for such alpha-chlorination reactions involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. researchgate.net The reaction is typically performed in an inert solvent. The starting material, 1-(2-hydroxy-5-methoxyphenyl)ethanone, is itself accessible through various established synthetic routes, such as the Fries rearrangement of 4-methoxyphenyl (B3050149) acetate.

Reaction Scheme: Alpha-Chlorination of a Hydroxylated Analogue

This transformation provides a valuable building block for the synthesis of more complex heterocyclic compounds and other pharmacologically relevant molecules. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is critical for maximizing yield, ensuring high selectivity, and developing efficient, scalable synthetic processes. This involves a systematic evaluation of catalysts, solvents, temperature, and purification methods.

Catalyst Selection and Reaction Stoichiometry

The choice of catalyst and the precise control of reactant stoichiometry are fundamental to achieving desired chemical transformations efficiently.

Catalysis: In acid-catalyzed alpha-halogenation, the catalyst (e.g., H⁺) plays a crucial role in promoting the formation of the enol intermediate, which is the key nucleophile in the reaction. libretexts.org The rate law, being independent of the halogen concentration, confirms that the catalyst's primary role is to facilitate this tautomerization. libretexts.org

Stoichiometry: Precise control over the stoichiometry of the halogenating agent is essential for selectivity. For instance, to achieve mono-halogenation, approximately one equivalent of the halogen is used. For di-halogenation, as in the formation of 2,2-Dibromo-1-(5-chloro-2-methoxyphenyl)ethanone, at least two equivalents of the halogenating agent are required. Using a slight excess of the halogen can drive the reaction to completion, but a large excess may lead to undesired side reactions.

Role of Solvents and Temperature Control in Selectivity and Yield

Solvents and temperature are critical parameters that significantly influence the outcome of a chemical reaction.

Solvents: The solvent can affect reaction rates, selectivity, and even the reaction pathway itself. nih.gov For alpha-halogenation, polar protic solvents like acetic acid are often used as they can facilitate the formation of the enol intermediate. libretexts.org In other reactions, the choice of solvent is crucial for managing the reactivity of reagents. For example, ethereal solvents are often used for organometallic reactions due to their coordinating ability, which can modulate reactivity and stability. nih.gov In some cases, the solvent can also participate in the reaction, as has been observed with methanol (B129727) in certain haloetherification reactions. mdpi.com The use of greener, bio-based solvents like 2-MeTHF is also an increasing consideration in process development to improve the environmental profile of the synthesis. nih.gov

Temperature Control: Temperature management is vital for controlling reaction kinetics and minimizing side reactions. Exothermic reactions, such as halogenations, require effective heat dissipation to prevent thermal runaways and the formation of impurities. Lower temperatures can enhance selectivity by favoring the desired kinetic product over thermodynamic byproducts. Conversely, some reactions may require elevated temperatures or microwave irradiation to proceed at a reasonable rate. researchgate.net

Below is a table summarizing the influence of solvents and temperature on typical reactions involving aryl ketones.

| Reaction Type | Common Solvents | Typical Temperature Range | Impact on Selectivity and Yield |

| Alpha-Halogenation | Acetic Acid, Dichloromethane | 0 °C to Room Temperature | Controls rate of enolization; prevents side-reactions like ring halogenation. |

| Friedel-Crafts Acylation | Dichloromethane, Carbon Disulfide | 0 °C to Reflux | Affects catalyst activity and prevents product decomposition or rearrangement. |

| Nucleophilic Substitution | THF, 2-MeTHF, Ethanol (B145695) | Room Temperature to Reflux | Solvent polarity and coordinating ability influence reaction rate and can stabilize intermediates. nih.gov |

Techniques for Purity Enhancement and Reaction Monitoring (e.g., TLC, HPLC)

Monitoring the progress of a reaction and ensuring the purity of the final product are essential aspects of chemical synthesis.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is employed. acs.orgamazonaws.com HPLC can accurately determine the concentration of reactants and products, allowing for the calculation of conversion and yield, and is particularly useful for optimizing reaction conditions. acs.org

Purity Enhancement: After the reaction is complete, the crude product must be purified. Common techniques include:

Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. wpmucdn.comresearchgate.net

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). It is highly effective for separating complex mixtures and isolating pure products.

Extraction: A work-up procedure involving liquid-liquid extraction is often used to separate the product from unreacted reagents and byproducts based on their differing solubilities in immiscible solvents.

Consideration of Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. rsc.orguc.pt This methodology is particularly well-suited for the synthesis of α-halo ketones and other derivatives. acs.orgacs.org

Key advantages of continuous flow synthesis include:

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ within the small volume of the reactor, minimizing the risks associated with their handling and storage. acs.orgresearchgate.net

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and selectivity. uc.pt

Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reaction times and higher yields. uc.ptbeilstein-journals.org Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 1 2 Chloro 5 Methoxyphenyl Ethanone

Reactivity of the Carbonyl Functional Group

The acetyl group (-COCH₃) is a primary site of reactivity in 1-(2-chloro-5-methoxyphenyl)ethanone. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the pi (π) bond and the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. youtube.com The reaction can be promoted by basic conditions, which generate a more reactive, negatively charged nucleophile, or catalyzed by acid, which enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. youtube.comlibretexts.org

For this compound, a wide array of nucleophiles can be employed. For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can introduce new carbon-carbon bonds, leading to the formation of tertiary alcohols after an acidic workup. Another common nucleophilic addition is the formation of a cyanohydrin through the addition of a cyanide ion (CN⁻). libretexts.org

| Reactant | Nucleophile | Intermediate | Final Product |

|---|---|---|---|

| This compound | Grignard Reagent (e.g., CH₃MgBr) | Magnesium Alkoxide | 2-(2-Chloro-5-methoxyphenyl)propan-2-ol |

| This compound | Cyanide (e.g., NaCN/H⁺) | Alkoxide | 2-(2-Chloro-5-methoxyphenyl)-2-hydroxypropanenitrile (a cyanohydrin) |

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(2-chloro-5-methoxyphenyl)ethanol. This transformation is a cornerstone of organic synthesis and is typically achieved using hydride-donating reagents. studylib.net

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its mild nature and selectivity for aldehydes and ketones. studylib.netblogspot.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature or below. studylib.netblogspot.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the final alcohol product. blogspot.com While one mole of NaBH₄ can theoretically reduce four moles of a ketone, an excess of the reducing agent is often used in practice to ensure the reaction goes to completion. studylib.netblogspot.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally preferred for its operational simplicity and safety. studylib.net

| Substrate | Reducing Agent | Solvent | Product | Typical Conditions |

|---|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(2-Chloro-5-methoxyphenyl)ethanol | 0°C to Room Temperature |

The acetyl group, specifically the methyl group adjacent to the carbonyl, can undergo oxidation under certain conditions. The haloform reaction is a characteristic oxidation reaction for methyl ketones. webassign.netncert.nic.in This reaction uses a halogen (like chlorine or bromine) in the presence of a strong base (like sodium hydroxide) to convert the methyl ketone into a carboxylate salt with one less carbon atom, and a haloform (e.g., chloroform, CHCl₃). truman.eduwebassign.net

In the case of this compound, treatment with sodium hypochlorite (B82951) (NaOCl, the active ingredient in bleach) in a basic solution would lead to the formation of sodium 2-chloro-5-methoxybenzoate. webassign.nettruman.edu Subsequent acidification would then yield 2-chloro-5-methoxybenzoic acid. This reaction proceeds through the formation of an enolate, which is repeatedly halogenated at the alpha-carbon, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon and cleavage of the C-C bond to release the trihalomethyl anion. webassign.netwebassign.net

| Substrate | Reagents | Intermediate Product | Final Product (after acidification) |

|---|---|---|---|

| This compound | 1. Sodium Hypochlorite (NaOCl), NaOH 2. HCl (aq) | Sodium 2-chloro-5-methoxybenzoate | 2-Chloro-5-methoxybenzoic acid |

Reactivity of the Aryl Halide Substituent

The chlorine atom attached to the aromatic ring is another key site for chemical modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Aryl halides are typically unreactive toward nucleophiles, but the presence of strong electron-withdrawing groups on the ring can activate them for nucleophilic aromatic substitution (SₙAr). libretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The leaving group is then eliminated to restore aromaticity. libretexts.org

For this reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. libretexts.org In this compound, the acetyl group is a moderately strong electron-withdrawing group and is located ortho to the chlorine atom. This positioning activates the C-Cl bond for SₙAr reactions with strong nucleophiles, such as amines or alkoxides, often requiring heat and polar solvents like ethanol or DMSO. fishersci.co.uknih.gov

| Substrate | Nucleophile | Typical Conditions | Product Class |

|---|---|---|---|

| This compound | Primary or Secondary Amine (e.g., Piperidine) | Base (e.g., K₂CO₃), Ethanol, Reflux | 1-(2-(Dialkylamino)-5-methoxyphenyl)ethanone |

| This compound | Alkoxide (e.g., Sodium Methoxide) | Heat, Polar Solvent (e.g., DMF) | 1-(2,5-Dimethoxyphenyl)ethanone |

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds. numberanalytics.com The aryl chloride in this compound can serve as an electrophilic partner in these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org This methodology could be used to couple this compound with various aryl, vinyl, or alkyl boronic acids. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene. numberanalytics.comwikipedia.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org The mechanism involves oxidative addition of the aryl chloride to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product. libretexts.org This would allow for the introduction of a vinyl group at the 2-position of the aromatic ring.

| Reaction Name | Substrate | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 1-(2-Aryl-5-methoxyphenyl)ethanone |

| Heck Reaction | This compound | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 1-(2-Vinyl-5-methoxyphenyl)ethanone derivative |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (-OCH3) on the aromatic ring of this compound is a key functional group that can undergo several transformations, most notably demethylation to reveal a phenolic hydroxyl group.

Demethylation Reactions

The cleavage of the aryl methyl ether in this compound to yield 1-(2-chloro-5-hydroxyphenyl)ethanone (B1353838) is a synthetically important transformation. This conversion is typically achieved under stringent conditions using various reagents that can break the stable aryl O–CH3 bond. chem-station.com

Common laboratory methods for O-demethylation of aryl methyl ethers often employ strong Lewis acids or protic acids. chem-station.comcommonorganicchemistry.com Boron tribromide (BBr3) is a highly effective, albeit strong, reagent for this purpose. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of bromomethane (B36050) and an alkoxydibromoborane intermediate, which is subsequently hydrolyzed to the phenol. chem-station.com Reactions are often performed in an inert solvent like dichloromethane (B109758) at low temperatures to control the high reactivity of BBr3. chem-station.comresearchgate.net

Alternatively, strong protic acids such as 47% hydrobromic acid (HBr) can be used. chem-station.comcommonorganicchemistry.com This method typically requires heating the substrate with the acid, sometimes with acetic acid as a co-solvent, to high temperatures (e.g., 130°C). chem-station.com The mechanism involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.com Other reagents reported for demethylation include aluminum chloride (AlCl3) and various thiolates, which act as strong nucleophiles to cleave the methyl group. chem-station.comresearchgate.net

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr3) | Dichloromethane (DCM), -78°C to room temperature | 1-(2-Chloro-5-hydroxyphenyl)ethanone |

| Hydrobromic Acid (HBr) | 47% aqueous solution, often with acetic acid, reflux (high temp.) | 1-(2-Chloro-5-hydroxyphenyl)ethanone |

| Aluminum Chloride (AlCl3) | Dichloromethane or acetonitrile, heating | 1-(2-Chloro-5-hydroxyphenyl)ethanone |

Oxidation of the Methoxy Group

Direct oxidation of the methoxy group in this compound to other functional groups is not a commonly reported transformation in standard organic synthesis literature. The aryl methyl ether linkage is generally stable to many oxidizing agents. Reactions termed "oxidative demethylation" typically result in the formation of a hydroxyl group, a process that falls under the category of demethylation reactions. rsc.org For instance, certain enzymatic systems or specific reagents like 2-iodoxybenzoic acid (IBX) can facilitate oxidative demethylation to yield catechol derivatives from guaiacol (B22219) precursors. rsc.orgresearchgate.net However, these methods are specialized and not generally applied for the simple oxidation of the methoxy group itself to a different functionality like a formate (B1220265) or carboxylate group while preserving the rest of the molecular structure. Other oxidative reactions targeting acetophenones, such as the haloform reaction, typically oxidize the acetyl methyl group rather than the aryl methoxy group. webassign.net

Alpha-Carbon Reactivity and Condensation Pathways

The acetyl group of this compound possesses acidic protons on its alpha-carbon (the methyl group), making it a site for various important chemical reactions, including halogenation and condensation.

Alpha-Halogenation (e.g., Bromination)

The alpha-carbon of this compound can be readily halogenated. Alpha-bromination is a representative example, yielding 2-bromo-1-(2-chloro-5-methoxyphenyl)ethanone, a valuable intermediate for the synthesis of various heterocyclic compounds. nih.govresearchgate.net This reaction is typically carried out by treating the ketone with molecular bromine (Br2) under acidic conditions. nih.gov

The mechanism involves the acid-catalyzed formation of an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine to form the α-brominated ketone and hydrogen bromide (HBr). nih.gov Glacial acetic acid is a common solvent for this transformation. nih.gov Microwave irradiation has been reported to accelerate this type of reaction. nih.gov

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | Bromine (Br2), Glacial Acetic Acid (HOAc), Heat/Microwave | 2-Bromo-1-(2-chloro-5-methoxyphenyl)ethanone |

Condensation Reactions for Heterocyclic Compound Formation (e.g., Pyrazoline Synthesis)

This compound serves as a key building block for the synthesis of nitrogen-containing heterocycles like pyrazolines. thepharmajournal.com Pyrazolines are five-membered rings with two adjacent nitrogen atoms and are known for their diverse pharmacological activities. ijdra.com The synthesis is typically a two-step process starting with a condensation reaction to form an α,β-unsaturated ketone, followed by a cyclization reaction. thepharmajournal.comnih.gov

The first step is a base-catalyzed Claisen-Schmidt condensation between this compound and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.orgmiracosta.edu The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone (B1666503) to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the corresponding chalcone (B49325), an α,β-unsaturated ketone. nih.govjetir.org

In the second step, the synthesized chalcone is reacted with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). core.ac.uk The reaction proceeds via a Michael addition of one of the hydrazine nitrogens to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable 2-pyrazoline (B94618) ring. sci-hub.se This cyclization is often carried out in a solvent like ethanol, sometimes with a catalytic amount of acid (e.g., acetic acid) or base. nih.govsci-hub.se

| Step | Reaction Type | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound + Benzaldehyde | NaOH or KOH, Ethanol, Reflux | (E)-1-(2-Chloro-5-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) |

| 2 | Cyclocondensation | Chalcone Intermediate + Hydrazine Hydrate | Ethanol, Acetic Acid (cat.), Reflux | 5-(2-Chloro-5-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline) |

Advanced Analytical Characterization Methodologies for 1 2 Chloro 5 Methoxyphenyl Ethanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms. For 1-(2-chloro-5-methoxyphenyl)ethanone, both ¹H and ¹³C NMR would be employed to confirm the arrangement of protons and carbon atoms within the molecule.

¹H NMR Spectroscopy : This technique would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons. The splitting patterns of the aromatic signals would be crucial in confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl, methyl), providing further confirmation of the compound's structure.

Hypothetical ¹H NMR Data for this compound (Note: This is a hypothetical representation as experimental data is not readily available)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 | d | 1H | Aromatic-H |

| ~7.1 | dd | 1H | Aromatic-H |

| ~6.9 | d | 1H | Aromatic-H |

| ~3.9 | s | 3H | -OCH₃ |

Hypothetical ¹³C NMR Data for this compound (Note: This is a hypothetical representation as experimental data is not readily available)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~198 | C=O |

| ~158 | Ar-C-O |

| ~135 | Ar-C-Cl |

| ~132 | Ar-C |

| ~125 | Ar-C |

| ~115 | Ar-C |

| ~114 | Ar-C |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group of the ketone, the C-O bond of the ether, the C-Cl bond, and the aromatic ring.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1680 | C=O (Ketone) |

| ~1600, ~1480 | C=C (Aromatic) |

| ~1250 | C-O (Aryl ether) |

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Fragmentation analysis would reveal the loss of specific groups, such as the acetyl or methoxy groups, further confirming the structure. Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed to analyze the compound within a mixture, providing both separation and mass information.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. sigmaaldrich.com For this compound, a reversed-phase HPLC method would typically be developed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound would be a key identifier, and the area under the peak would be proportional to its concentration, allowing for accurate purity determination. nuph.edu.ua HPLC is also invaluable for monitoring the progress of a reaction by analyzing samples at different time points to observe the consumption of reactants and the formation of the product. google.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to assess the purity of a sample and to monitor the progress of a reaction. libretexts.org For this compound, a sample would be spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase. The retardation factor (Rf) value of the spot corresponding to the compound is a characteristic property under a specific set of conditions. libretexts.org The presence of multiple spots would indicate the presence of impurities. libretexts.org TLC is particularly useful for quickly determining the optimal conditions for a larger-scale separation by column chromatography. researchgate.net

Lack of Direct Crystallographic Data for this compound

A thorough search of available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the compound this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates for its solid-state structure, are not publicly available at this time.

While X-ray crystallography remains a definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, its application is contingent upon the successful growth of high-quality single crystals of the compound of interest. The absence of such data in the public domain suggests that either the crystallographic analysis of this compound has not yet been undertaken or the results have not been published in accessible literature.

For comparative analysis, crystallographic studies have been conducted on structurally related compounds. For instance, the crystal structures of molecules such as 2-chloro-1-(4-methoxyphenyl)ethanone (B184251) and various derivatives of methoxy- and chloro-substituted acetophenones have been determined. These studies provide valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state packing of similar chemical entities. However, direct extrapolation of these findings to predict the precise crystal structure of this compound is not feasible due to the subtle yet significant influence of substituent positioning on crystal lattice formation.

Further research involving the synthesis of high-purity this compound and subsequent single-crystal growth experiments would be necessary to perform an X-ray diffraction analysis and definitively determine its solid-state structure. Such a study would provide fundamental data on its molecular geometry, conformation, and the nature of intermolecular forces, which are crucial for a comprehensive understanding of its physicochemical properties.

Computational Chemistry and Theoretical Investigations of 1 2 Chloro 5 Methoxyphenyl Ethanone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. wseas.comresearchgate.net DFT calculations are employed to determine a wide range of molecular properties for 1-(2-Chloro-5-methoxyphenyl)ethanone by approximating the complex many-electron system to a more manageable one based on its electron density. scispace.comresearchgate.net These calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation. wseas.combhu.ac.in

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state. nanobioletters.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. cwu.edu

For this compound, this process reveals critical information about its structural parameters. The molecule possesses several rotatable single bonds, notably the C-C bond connecting the acetyl group to the phenyl ring and the C-O bonds of the methoxy (B1213986) group. Rotation around these bonds gives rise to different conformers, each with a distinct energy level. Conformational analysis systematically explores these rotational possibilities to identify the most stable conformer and the energy barriers between different conformations. This is crucial for understanding the molecule's preferred shape and flexibility.

Table 1: Key Structural Parameters Determined by Geometry Optimization

Below are the types of structural data obtained from a typical geometry optimization of this compound.

| Parameter Type | Specific Bonds/Angles of Interest | Significance |

| Bond Lengths (Å) | C=O (carbonyl) | Indicates the strength and character of the carbonyl double bond. |

| C-Cl (chloro) | Reflects the influence of the aromatic ring on the carbon-chlorine bond. | |

| C-O (methoxy) | Provides insight into the ether linkage. | |

| C-C (ring-acetyl) | Shows the length of the single bond connecting the functional group to the ring. | |

| Bond Angles (°) | O=C-C (acetyl) | Defines the geometry around the carbonyl carbon. |

| C-C-Cl (ring) | Shows the angle of the chloro substituent relative to the ring structure. | |

| C-C-O (methoxy) | Defines the geometry of the methoxy group attachment. | |

| Dihedral Angles (°) | C-C-C=O (acetyl torsion) | Describes the rotational orientation of the acetyl group relative to the phenyl ring. |

| C-C-O-C (methoxy torsion) | Describes the orientation of the methoxy group's methyl substituent. |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. researchgate.net Different colors are used to represent varying potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

For this compound, the MEP map would reveal that the most electron-rich (red) areas are concentrated around the oxygen atoms of the carbonyl and methoxy groups due to their high electronegativity. Conversely, electron-deficient (blue) regions would be found near the hydrogen atoms and the carbonyl carbon atom. This visualization is invaluable for understanding intermolecular interactions and identifying reactive sites. bhu.ac.inresearchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions

This table outlines the expected charge distribution and reactivity sites for this compound based on MEP analysis.

| Molecular Region | Predicted MEP Color | Potential | Implication for Reactivity |

| Carbonyl Oxygen | Red | Negative | Site for electrophilic attack; hydrogen bond acceptor. |

| Methoxy Oxygen | Red | Negative | Site for electrophilic attack; hydrogen bond acceptor. |

| Carbonyl Carbon | Blue | Positive | Site for nucleophilic attack. |

| Aromatic Hydrogens | Light Blue | Slightly Positive | Potential sites for weak interactions. |

| Phenyl Ring Face | Green/Yellow | Neutral/Slightly Negative | Indicates delocalized π-electron density. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov These two orbitals are critical in determining a molecule's electronic behavior. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A high HOMO energy suggests a greater ability to donate electrons, indicating higher nucleophilicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the primary electron acceptor. A low LUMO energy points to a greater ability to accept electrons, indicating higher electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a significant indicator of molecular stability and reactivity. A smaller gap generally implies that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wseas.comwuxibiology.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the electron-withdrawing acetyl group.

Table 3: Frontier Molecular Orbital (FMO) Parameters

This table details the key parameters derived from FMO analysis and their significance in predicting the chemical behavior of this compound.

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ionization potential and its capacity as an electron donor (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron affinity and its capacity as an electron acceptor (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. A small gap suggests higher reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules by simulating the movement of atoms and molecules over time. researchgate.net An MD simulation for this compound would involve solving Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve.

This approach allows for a more comprehensive exploration of the molecule's conformational landscape, showing how it flexes, vibrates, and undergoes conformational changes at a given temperature. Furthermore, MD simulations can be used to study the compound's interactions with its environment, such as solvent molecules or a biological target, providing a deeper understanding of its behavior in solution or its potential binding modes.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. wseas.comnanobioletters.com For this compound, key spectroscopic parameters can be calculated. It is common practice to apply scaling factors to the calculated vibrational frequencies to correct for systematic errors arising from theoretical approximations and the absence of environmental effects in the calculation. researchgate.net

Table 4: Predicted Spectroscopic Data

This table summarizes the spectroscopic parameters that can be computationally predicted and the insights they provide.

| Spectroscopy Type | Predicted Data | Information Gained |

| Infrared (IR) & Raman | Vibrational Frequencies and Intensities | Identification of functional groups (e.g., C=O stretch, C-Cl stretch, C-O stretch) and characterization of the molecule's vibrational modes. |

| ¹H-NMR | Proton Chemical Shifts | Prediction of the resonance frequency for each hydrogen atom, helping to elucidate the electronic environment and connectivity of protons in the molecule. |

| ¹³C-NMR | Carbon Chemical Shifts | Prediction of the resonance frequency for each carbon atom, providing information on the carbon skeleton and the electronic nature of different carbon environments. |

Electronic Structure and Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of a molecule's reactivity and stability. researchgate.net By approximating ionization potential (I) as -EHOMO and electron affinity (A) as -ELUMO, several important descriptors can be derived. These indices help to characterize the electrophilic and nucleophilic nature of the molecule more comprehensively.

Table 5: Global Reactivity Descriptors

The following table lists key reactivity descriptors that can be calculated from HOMO and LUMO energies to quantify the chemical behavior of this compound.

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the molecule's resistance to a change in its electron distribution. Correlates with the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's overall electrophilic character or its ability to accept electrons. |

Applications in Organic Synthesis and Materials Science Research

Role as an Intermediate in Fine Chemical Synthesis

As an intermediate, 1-(2-Chloro-5-methoxyphenyl)ethanone is instrumental in the synthesis of a wide array of organic molecules. Its reactive acetyl group can undergo a variety of chemical transformations, including but not limited to, condensation, halogenation, and reduction reactions, paving the way for the introduction of further chemical diversity.

The structure of this compound allows for its elaboration into more intricate and complex molecular architectures. While direct, specific examples of its use in the total synthesis of highly complex natural products are not extensively documented in readily available literature, its potential as a starting material is evident from the reactivity of its functional groups. The ketone functionality can serve as a handle for carbon-carbon bond formation, enabling the construction of larger frameworks. The aromatic ring, activated by the methoxy (B1213986) group and substituted with a chlorine atom, can participate in various coupling reactions, further expanding its synthetic utility.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable building block for their synthesis. The acetyl group can readily participate in cyclization reactions with various dinucleophiles to form a diverse range of heterocyclic systems.

For instance, substituted acetophenones are known to be key starting materials in the synthesis of quinolines , a class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.govnih.gov Classical methods like the Friedländer synthesis, or variations thereof, can potentially utilize this compound to produce highly substituted quinoline (B57606) derivatives. researchgate.net

Similarly, this compound is a potential precursor for the synthesis of quinazolinones , another important class of heterocyclic compounds with diverse pharmacological properties. organic-chemistry.orgaston.ac.uknih.govnih.govgoogle.com The synthesis often involves the reaction of an anthranilic acid derivative with a ketone, or a multi-step sequence where the ketone is first transformed into a more reactive intermediate.

The reaction of α-haloketones (which can be prepared from acetophenones) with diamines is a common strategy for the synthesis of various nitrogen-containing heterocycles, such as quinoxalines . tsijournals.comresearchgate.net

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Heterocyclic System | General Synthetic Strategy | Potential Application Areas |

| Quinolines | Friedländer Synthesis, Doebner-von Miller reaction | Antimalarial, antibacterial, anticancer |

| Quinazolinones | Reaction with anthranilic acid derivatives | Sedative, hypnotic, anticancer |

| Quinoxalines | Condensation with o-phenylenediamines | Dyes, pharmaceuticals, organic semiconductors |

Synthetic Utility in Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis and screening of novel chemical entities. Substituted phenyl ketones, like this compound, are valuable starting materials in this field. The specific substituents on the aromatic ring can influence the biological activity and selectivity of the final product.

For example, the synthesis of novel diamide (B1670390) insecticides has been a significant area of research. These compounds often feature complex aromatic and heterocyclic moieties, and building blocks like this compound could be utilized to introduce the desired substitution patterns on the phenyl ring, which is crucial for target interaction. tsijournals.comrsc.org While direct patent examples for this specific compound in major commercial agrochemicals are not readily apparent, its structural motifs are present in various patented herbicidal and fungicidal compositions. google.comgoogle.comrudn.ru For instance, a patent for a herbicidal composition lists a compound, 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetic acid, which shares some structural similarities. google.com

Applications in Medicinal Chemistry Scaffold Synthesis

In the quest for new therapeutic agents, medicinal chemists rely on the design and synthesis of novel molecular scaffolds that can interact with biological targets with high affinity and selectivity. This compound provides a versatile platform for the generation of such scaffolds.

The design of potent and selective enzyme inhibitors, such as kinase inhibitors , is a major focus in cancer therapy. nih.govfrontiersin.orgrsc.org The development of these inhibitors often involves the creation of a library of compounds based on a common scaffold. The 2-chloro-5-methoxyphenyl group can be a key component of such a scaffold, providing specific steric and electronic properties that can influence binding to the target protein. For example, in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors, various substituted phenyl ethers have been explored to optimize potency and selectivity. acs.org The scaffold of this compound could be incorporated into synthetic routes targeting novel kinase inhibitors. A search for novel and selective CK2 inhibitors identified a dihydropyrido-thieno[2,3-d]pyrimidine derivative as a promising scaffold, highlighting the importance of diverse substitution patterns in inhibitor design. researchgate.net

Table 2: Potential Contributions of this compound to Scaffold Design

| Structural Feature | Potential Role in Medicinal Chemistry | Therapeutic Target Examples |

| 2-Chloro substitution | Can provide steric bulk, influence conformation, and participate in halogen bonding. | Kinases, Proteases |

| 5-Methoxy group | Can act as a hydrogen bond acceptor and influence electronic properties. | GPCRs, Enzymes |

| Acetyl group | A versatile handle for further chemical modification and scaffold elaboration. | Various |

Chemical probes are essential tools for studying biological processes. Fluorescent probes, in particular, allow for the visualization and tracking of molecules within cells. Acetophenone (B1666503) derivatives have been used as precursors for the synthesis of fluorescent probes. The electronic properties of the aromatic ring and its substituents can be tuned to achieve desired photophysical properties, such as absorption and emission wavelengths. While specific examples detailing the use of this compound for this purpose are scarce, the general principle of using substituted acetophenones to create fluorescent molecules is well-established. For instance, iodinated acetophenone derivatives have been synthesized and their fluorescence properties analyzed, demonstrating how halogen substitution can modulate these characteristics. nih.gov

Utilization in Dye Chemistry

Azo dyes, a significant class of synthetic colorants, are formed through the coupling of a diazonium salt with a suitable coupling component. scialert.net Aromatic ketones, such as acetophenones, can act as coupling components in this reaction, particularly when the aromatic ring is activated by electron-donating groups. The methoxy group in this compound is an activating group, suggesting its potential to participate in azo coupling reactions. The resulting azo dyes could exhibit interesting photophysical properties, and the presence of the chloro and methoxy substituents could modulate the color and fastness properties of the dye. Further research is needed to explore the specific synthesis and characterization of azo dyes derived from this compound.

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods like Friedel-Crafts acylation are effective for synthesizing acetophenones, future research will increasingly focus on developing greener and more sustainable alternatives. These new methodologies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas of development include:

Mechanochemistry: This solvent-free approach utilizes mechanical force, such as ball milling, to drive chemical reactions. researchgate.netyoutube.com Applying mechanochemistry to the synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone or its derivatives, such as in Claisen-Schmidt condensations to form chalcones, could significantly reduce the environmental footprint by eliminating the need for bulk solvents. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. youtube.com Developing a flow-based synthesis for this compound would align with the principles of modern, efficient chemical manufacturing.

Greener Catalysis: Research into alternatives to traditional Lewis acid catalysts like aluminum chloride is ongoing. This includes the use of solid acids, reusable catalysts, or milder reaction conditions to reduce corrosive waste and simplify product purification. mdma.ch Efforts to avoid chlorinated solvents in chlorination reactions further underscore the push for environmentally benign processes. google.com

Table 1: Comparison of Synthetic Methodologies for Acetophenone (B1666503) Synthesis

| Methodology | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established, versatile | High solvent consumption, potential for thermal runaways, chlorinated waste | Low |

| Mechanochemistry | Solvent-free, high efficiency, reduced waste | Scalability challenges, specialized equipment | High |

| Flow Chemistry | High reproducibility, enhanced safety, scalable | Higher initial investment, potential for clogging | High |

| Greener Catalysis | Reduced hazardous waste, catalyst reusability | Catalyst development can be complex | Medium to High |

Exploration of Catalytic Asymmetric Transformations

The carbonyl group of this compound is a prime target for asymmetric transformations, leading to the synthesis of valuable chiral building blocks, particularly optically active alcohols. These chiral alcohols are crucial intermediates in the pharmaceutical industry.

Future exploration in this area will likely focus on:

Biocatalytic Reduction: The use of enzymes, such as carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs), offers exceptional stereoselectivity under mild, aqueous conditions. tudelft.nl Research has shown that enzymes can be highly effective for the asymmetric reduction of ortho-haloacetophenones and other α-halo ketones. rsc.orgkfupm.edu.saalmacgroup.com Developing a whole-cell or isolated enzyme process for the reduction of this compound could yield the corresponding (S)- or (R)-alcohol with high enantiomeric excess (ee). bohrium.comresearchgate.net Plant-based biocatalysts, such as those derived from carrots or apples, have also shown promise in reducing substituted acetophenones with high enantioselectivity. nih.govresearchgate.net

Chiral Organometallic Catalysts: Systems like Noyori's ruthenium-based catalysts are highly efficient for the asymmetric hydrogenation of ketones. nih.gov Tailoring these catalysts for substrates like this compound could provide a robust and scalable method for producing the chiral alcohol. The presence of the ortho-chloro substituent makes this a challenging but valuable target for such catalysts. nih.gov

Organocatalysis: Chiral small molecules, such as those derived from amino acids or oxazaborolidines, can effectively catalyze the asymmetric reduction of ketones with borane (B79455) reagents. ijprs.comtandfonline.com Investigating the application of these catalysts could offer a metal-free alternative for the synthesis of chiral 1-(2-chloro-5-methoxyphenyl)ethanol. nih.gov

Table 2: Catalytic Systems for Asymmetric Reduction of Substituted Acetophenones

| Catalyst Type | Key Features | Typical Performance (ee%) | Relevance to Target Compound |

|---|---|---|---|

| Biocatalysts (e.g., CREDs, ADHs) | High stereoselectivity, mild conditions, "green" | >99% for similar substrates bohrium.comresearchgate.net | High (effective for ortho-haloacetophenones) rsc.org |

| Ruthenium-based Catalysts | High turnover numbers, excellent enantioselectivity | 96-99% nih.govharvard.edu | High (proven for α-chloroacetophenones) nih.gov |

| Oxazaborolidine Catalysts | Metal-free, predictable stereochemistry | 79-91% for acetophenone derivatives ijprs.comnih.gov | High (broad applicability to ketones) |

Functionalization Strategies for Enhanced Material Properties

The reactive sites on this compound—the carbonyl group, the aromatic ring, and the chloro-substituent—provide multiple avenues for functionalization to create novel materials.

Promising research directions include:

Polymer Science: Acetophenone derivatives can serve as precursors to commercially significant resins, often through condensation reactions with formaldehyde. wikipedia.org The specific chlorine and methoxy (B1213986) substituents on the target molecule could be exploited to synthesize specialty polymers with unique properties, such as enhanced thermal stability, flame retardancy (due to the chlorine), or specific optical properties.

Advanced Coatings and Inks: Modified acetophenone-formaldehyde resins are already used in coatings and inks. wikipedia.org Functionalizing this compound could lead to new monomers for UV-curable coatings or photoresist materials used in microelectronics. studyraid.com

Fluorescent Materials: The acetophenone scaffold is a component of some fluorescent dyes. researchgate.net Chemical modification of this compound, for example, through reactions at the acetyl group or by forming heterocyclic structures, could lead to the development of novel fluorophores for applications in sensing or imaging.

Interdisciplinary Research Integrating Synthesis with Computational Design

The synergy between synthetic chemistry and computational modeling is a powerful tool for accelerating the discovery and optimization of molecules and reactions. This interdisciplinary approach is highly applicable to exploring the potential of this compound.

Future work in this area could involve:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) can be used to model reaction pathways, predict the stability of intermediates, and understand the conformational behavior of molecules like substituted acetophenones. researchgate.netresearchgate.net Such studies can guide the selection of optimal reaction conditions and aid in the rational design of new catalysts for its synthesis or transformation. scienceacademique.com

Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry or materials science, QSAR studies can correlate the structural features of derivatives of this compound with their biological activity or physical properties. This computational screening can prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com

Materials by Design: Computational modeling can predict the properties of polymers or other materials derived from this compound before they are synthesized. By simulating properties like thermal stability, electronic structure, and optical response, researchers can rationally design new materials with desired functionalities.

Q & A

Q. What are the standard synthetic routes for 1-(2-Chloro-5-methoxyphenyl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where acetyl chloride reacts with 2-chloro-5-methoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key parameters include:

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or nitrobenzene to stabilize the acylium ion .

- Workup : Quench with ice-cold HCl to hydrolyze the AlCl₃ complex and isolate the product via solvent extraction.

Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of acetyl chloride to aromatic substrate) and monitor reaction progress via TLC or GC-MS .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

A multi-technique approach is recommended:

- NMR : Compare aromatic proton signals (e.g., δ 7.8–8.2 ppm for H-3 and H-6) to confirm substitution patterns .

- XRD : Resolve crystallographic data using SHELX software to determine bond angles and torsional strain .

- Mass Spectrometry : Validate molecular weight (MW: 198.63 g/mol) via ESI-MS or GC-EI-MS .

Purity Check : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities <1% .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing chlorine at the 2-position activates the ring for NAS at the 4- or 6-positions. Experimental design considerations:

- Reagent Choice : Use strong nucleophiles (e.g., methoxide or amines) in polar aprotic solvents (DMSO, DMF) .

- Kinetic vs. Thermodynamic Control : At lower temperatures (25°C), substitution favors the 4-position; higher temperatures (80°C) shift to the 6-position due to steric effects .

Contradiction Note : Some studies report competing elimination pathways; DFT calculations (B3LYP/6-31G*) can model transition states to predict dominant pathways .

Q. What experimental strategies can elucidate the compound’s enzyme inhibition mechanisms?

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The ketone group may coordinate with heme iron .

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition constants (Ki) .

- SPR/BLI : Measure real-time binding affinity to immobilized enzymes (e.g., SPR chip functionalized with CYP3A4) .

Q. How can conflicting spectral data (e.g., IR carbonyl stretching frequencies) be resolved for derivatives?

Discrepancies in IR peaks (e.g., 1680 cm⁻¹ vs. 1705 cm⁻¹ for C=O) may arise from solvent polarity or crystal packing effects . Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.